molecular formula C12H11N5 B1483595 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098070-67-6

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483595
CAS No.: 2098070-67-6
M. Wt: 225.25 g/mol
InChI Key: JSQOYZZIGIJTKM-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a unique structure combining a cyclopropyl group, a pyrazine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyrazine moiety and the cyclopropyl group. The final step involves the formation of the acetonitrile group.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the pyrazole intermediate.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Formation of Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation Products: Various oxidized derivatives of the pyrazole ring.

    Reduction Products: Amines or other reduced forms of the nitrile group.

    Substitution Products: Functionalized derivatives with new groups introduced at the pyrazine ring.

Scientific Research Applications

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.

    2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of acetonitrile.

    2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid group instead of acetonitrile.

Uniqueness

The presence of the acetonitrile group in 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical functionalities.

Properties

IUPAC Name

2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-3-6-17-12(9-1-2-9)7-10(16-17)11-8-14-4-5-15-11/h4-5,7-9H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQOYZZIGIJTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC#N)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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